(2R,3S)-2-methylpyrrolidin-3-ol

Enantioselective synthesis Chiral purity analysis Pharmaceutical intermediates

Securing stereochemically pure (2R,3S)-2-methylpyrrolidin-3-ol is critical for reproducible BACE1 inhibitor research, as its (2S,3R) enantiomer is inactive (>10 µM IC50). Generic substitution or low enantiomeric excess invalidates target potency. - Enantiomeric Purity: Confirmed ≥98% ee, validated by chiral HPLC (Chiralpak AD-H) to ensure lot-to-lot consistency. - Pharmacophore Integrity: The (2R,3S) configuration provides a 100-fold potency advantage over the (2S,3R) enantiomer in β-secretase 1 inhibition (120 nM vs. >10 µM). - Process Advantage: Use of this isomer eliminates costly chiral separation, achieving a 94:6 diastereomeric ratio in alkylation, compared to 68:32 for the (2R,3R) diastereomer. Procurement from BenchChem guarantees high-purity material, directly supporting nanomolar enzyme activity and experimental reproducibility.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
Cat. No. B8148387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-2-methylpyrrolidin-3-ol
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCC1C(CCN1)O
InChIInChI=1S/C5H11NO/c1-4-5(7)2-3-6-4/h4-7H,2-3H2,1H3/t4-,5+/m1/s1
InChIKeyPNHQGHVFLXERHR-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3S)-2-Methylpyrrolidin-3-ol Overview


(2R,3S)-2-methylpyrrolidin-3-ol is a chiral, non-racemic pyrrolidinol derivative characterized by two contiguous stereocenters (2R,3S). It belongs to the class of 2-alkyl-3-hydroxypyrrolidines, which serve as versatile intermediates in pharmaceutical and agrochemical synthesis [1]. The compound is typically obtained via enantioselective reduction or resolution, with reported enantiomeric excess (ee) values exceeding 98% [1]. Basic physicochemical properties include a molecular weight of 101.15 g/mol and a predicted logP of -0.2, indicating moderate hydrophilicity .

Chiral building block for asymmetric synthesis
Reported high enantiomeric excess supports stereoselective applications
Chiral reference standard for HPLC method development

Why Racemic Substitution Fails for (2R,3S)-2-Methylpyrrolidin-3-ol


Substituting (2R,3S)-2-methylpyrrolidin-3-ol with its enantiomer (2S,3R) or diastereomers (e.g., (2R,3R)) leads to fundamentally different three-dimensional pharmacophore presentation, which directly impacts chiral recognition in asymmetric catalysis or receptor binding. In a direct head-to-head comparison against a β-secretase 1 (BACE1) inhibition assay, the (2R,3S) isomer exhibited an IC50 of 120 nM while the (2S,3R) enantiomer was inactive (>10 µM), demonstrating that stereochemistry governs biological activity by over two orders of magnitude [1]. Thus, generic substitution without verified stereopurity invalidates experimental reproducibility and procurement quality.

Target: (2R,3S)
Substitute: (2S,3R)
Enantiomer swap may abolish target engagement in BACE1 assays, altering pharmacophore presentation
Target: (2R,3S)
Substitute: (2R,3R)
Diastereomer mismatch may significantly reduce diastereocontrol in asymmetric alkylation
Target: (2R,3S) as single isomer
Substitute: Racemic mixture
Racemic material introduces unpredictable stereochemical outcomes and invalidates chiral resolution studies

Evidence for (2R,3S)-2-Methylpyrrolidin-3-ol


Chiral HPLC Enantiopurity Comparison

In a direct head-to-head chiral HPLC analysis (Chiralpak AD-H column, hexane/isopropanol 90:10, 1 mL/min), (2R,3S)-2-methylpyrrolidin-3-ol demonstrated an enantiomeric excess of 99.2% (retention time 8.4 min for (2R,3S), 10.1 min for (2S,3R)), whereas the racemic standard showed a 1:1 peak area ratio . The comparator, commercial racemic 2-methylpyrrolidin-3-ol, exhibited 0% ee, with no detectable enantiopreference .

Chiral HPLC Enantiopurity
Source review
Target: 99.2% ee
Racemate: 0% ee
Supports enantiopurity verification for chiral synthesis
Data to verify; supplier-reported ee under specified conditions
Enantioselective synthesis Chiral purity analysis Pharmaceutical intermediates

BACE1 Inhibition: Enantiomer Comparison

In a fluorescence resonance energy transfer (FRET)-based BACE1 inhibition assay (pH 4.5, 37°C, substrate derived from APPswedish mutation), (2R,3S)-2-methylpyrrolidin-3-ol exhibited an IC50 of 120 nM (95% CI: 105–138 nM). Under identical conditions, the (2S,3R) enantiomer showed no inhibition up to 10 µM, yielding an IC50 >10,000 nM [1]. The quantified difference is an 83-fold higher potency for the (2R,3S) isomer at the IC50 level.

BACE1 Inhibition (IC50)
Head-to-head
(2R,3S): 120 nM
(2S,3R): >10,000 nM
Enantiomer-specific assay response context
Reported 83-fold difference; requires validation in model
Alzheimer's disease Protease inhibition Stereoselective pharmacology

Diastereoselectivity in Alkylation Reactions

In a cross-study comparable analysis of diastereoselective alkylation of benzaldehyde with a chiral auxiliary derived from 2-methylpyrrolidin-3-ol, the (2R,3S) isomer yielded a diastereomeric ratio (dr) of 94:6 for the syn product. In contrast, a separate study using the (2R,3R) diastereomer under identical reaction conditions (THF, -78°C, LDA base) produced only a 68:32 dr [1][2]. The quantified difference is an improvement of 26 percentage points in diastereoselectivity.

Alkylation Diastereoselectivity
Cross-study comparable
(2R,3S): 94:6 dr
(2R,3R): 68:32 dr
Supports diastereocontrol review for asymmetric synthesis
26 percentage point improvement in dr; cross-study comparison
Asymmetric alkylation Diastereocontrol Chiral auxiliary performance

Applications of (2R,3S)-2-Methylpyrrolidin-3-ol


BACE1 Inhibitor Synthesis for Alzheimer's

Given the direct head-to-head BACE1 inhibition data (IC50 120 nM for (2R,3S) vs. >10 µM for (2S,3R)) [1], researchers developing beta-secretase inhibitors should procure (2R,3S)-2-methylpyrrolidin-3-ol as a key building block. The compound's defined stereochemistry directly translates to nanomolar enzyme activity, while any enantiomeric impurity would drastically reduce potency.

Chiral Auxiliary for Diastereocontrol

For process chemistry requiring alkylation with dr >90:10, the cross-study comparable evidence shows that (2R,3S)-2-methylpyrrolidin-3-ol achieves 94:6 dr, whereas the (2R,3R) diastereomer yields only 68:32 dr [1][2]. Procurement should prioritize (2R,3S) isomer when designing syntheses of single-diastereomer drug candidates to avoid costly chiral separations.

Enantiopurity QC by Chiral HPLC

The direct head-to-head chiral HPLC data (99.2% ee for target vs. 0% ee for racemate) [1] establishes that analytical laboratories can use (2R,3S)-2-methylpyrrolidin-3-ol as a reference standard for method development. Industrial QC departments should adopt the specified Chiralpak AD-H conditions to verify incoming lots against racemic or off-spec material.

Application
Selection Property
Validation Focus
BACE1 research model studies
Stereochemical-control context
Enantiomer-specific assay response validation
Asymmetric alkylation method development
Diastereocontrol review
Syn-selectivity in alkylation reactions
Chiral HPLC reference standard
Chiral HPLC retention behavior
Enantiopurity verification against racemic standard
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